![molecular formula C8H10O3 B14656644 1-[5-(Hydroxymethyl)furan-2-yl]propan-2-one CAS No. 50672-03-2](/img/structure/B14656644.png)
1-[5-(Hydroxymethyl)furan-2-yl]propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(Hydroxymethyl)furan-2-yl]propan-2-one is an organic compound that features a furan ring with a hydroxymethyl group and a propanone side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Hydroxymethyl)furan-2-yl]propan-2-one typically involves the catalytic transformation of biomass-derived compounds. One common method starts with the catalytic conversion of N-acetylglucosamine into 5-hydroxymethylfurfural (HMF). This is followed by a condensation reaction between HMF and 3,3-dimethyl-2-butanone . The reaction conditions often involve the use of acidic catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The focus is often on optimizing reaction conditions to minimize by-products and maximize yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-[5-(Hydroxymethyl)furan-2-yl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The carbonyl group in the propanone side chain can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Products include 5-formylfuran-2-ylpropan-2-one and 5-carboxyfuran-2-ylpropan-2-one.
Reduction: Products include 1-[5-(hydroxymethyl)furan-2-yl]propan-2-ol.
Substitution: Products include halogenated or nitrated derivatives of the furan ring.
Wissenschaftliche Forschungsanwendungen
1-[5-(Hydroxymethyl)furan-2-yl]propan-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-[5-(Hydroxymethyl)furan-2-yl]propan-2-one involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes involved in oxidation-reduction reactions. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxymethylfurfural (HMF): A precursor in the synthesis of 1-[5-(Hydroxymethyl)furan-2-yl]propan-2-one, known for its role in biomass conversion.
Furfural: Another furan derivative used in the production of resins and as a solvent.
2-Furoic Acid: A furan derivative with applications in pharmaceuticals and agrochemicals.
Uniqueness
This compound is unique due to its combination of a furan ring with a hydroxymethyl group and a propanone side chain. This structure imparts distinct chemical reactivity and potential for diverse applications in various fields .
Eigenschaften
CAS-Nummer |
50672-03-2 |
|---|---|
Molekularformel |
C8H10O3 |
Molekulargewicht |
154.16 g/mol |
IUPAC-Name |
1-[5-(hydroxymethyl)furan-2-yl]propan-2-one |
InChI |
InChI=1S/C8H10O3/c1-6(10)4-7-2-3-8(5-9)11-7/h2-3,9H,4-5H2,1H3 |
InChI-Schlüssel |
WFBNBNNLPMJPCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=CC=C(O1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{(E)-[(Pyridin-4-yl)methylidene]amino}benzoic acid](/img/structure/B14656567.png)
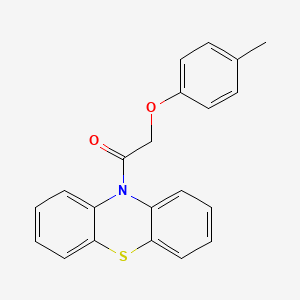
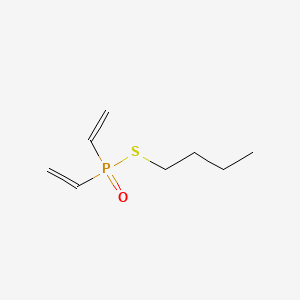
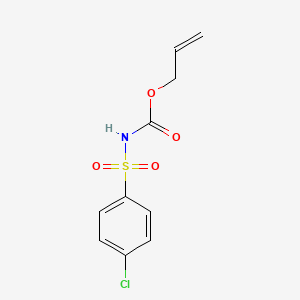
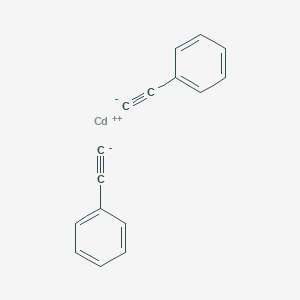
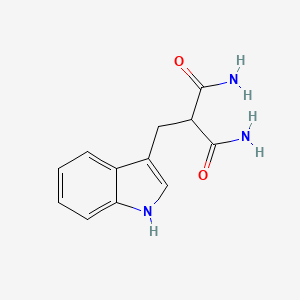

![Bis[2,5-dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium] sulfate](/img/structure/B14656620.png)
![1-[4,7-dimethoxy-6-(2-morpholin-4-ylethoxy)-1-benzofuran-5-yl]-3-(4-methoxyphenyl)propan-1-ol;oxalic acid](/img/structure/B14656621.png)
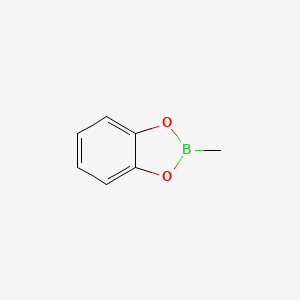
-lambda~5~-arsane](/img/structure/B14656634.png)
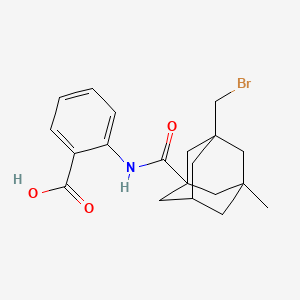
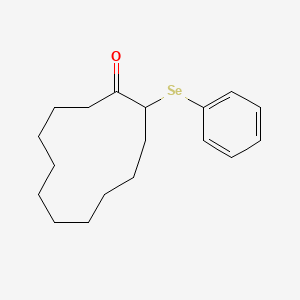
![S-methyl N-[amino(methylsulfanyl)methylidene]carbamothioate](/img/structure/B14656661.png)
